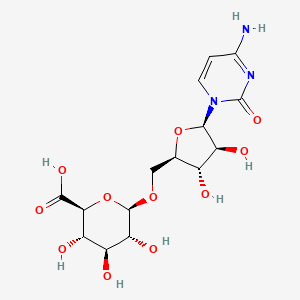
Cytarabine-GlucA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytarabine-GlucA is a compound that combines cytarabine, a pyrimidine nucleoside analog, with glucuronic acid. Cytarabine is primarily used in the treatment of various forms of leukemia, including acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia . The addition of glucuronic acid aims to enhance the pharmacokinetic properties of cytarabine, potentially improving its efficacy and reducing its toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-GlucA typically involves the conjugation of cytarabine with glucuronic acid. One common method is the activation of the carboxyl group of glucuronic acid, followed by its coupling with the amino group of cytarabine. This can be achieved using coupling agents such as carbodiimides under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a stable form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Cytarabine-GlucA undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucuronic acid moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield various derivatives with modified pharmacological properties .
Scientific Research Applications
Cytarabine-GlucA has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with various biomolecules.
Biology: The compound is employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: this compound is explored for its potential in treating hematological malignancies and other cancers.
Mechanism of Action
Cytarabine-GlucA exerts its effects by inhibiting DNA synthesis. Cytarabine, the active component, is phosphorylated intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately resulting in cell death. The glucuronic acid moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: The parent compound, used extensively in chemotherapy.
Ancitabine: A prodrug of cytarabine with improved pharmacokinetics.
Enocitabine: Another derivative with enhanced stability and efficacy.
Uniqueness
Cytarabine-GlucA is unique due to the addition of glucuronic acid, which may improve its pharmacokinetic profile and reduce toxicity compared to cytarabine alone. This modification can potentially lead to better therapeutic outcomes and fewer side effects .
Properties
Molecular Formula |
C15H21N3O11 |
|---|---|
Molecular Weight |
419.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O11/c16-5-1-2-18(15(26)17-5)12-9(22)6(19)4(28-12)3-27-14-10(23)7(20)8(21)11(29-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H2,16,17,26)/t4-,6-,7+,8+,9+,10-,11+,12-,14-/m1/s1 |
InChI Key |
GUMILTWPGDDUCX-HFLNODAVSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















